molecular formula C13H11ClN4S2 B10903289 4-Amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile

4-Amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B10903289
M. Wt: 322.8 g/mol
InChI Key: UFNSFPPARNJVTQ-UHFFFAOYSA-N
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Description

4-amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is a complex organic compound with the molecular formula C₁₃H₁₁ClN₄S₂. It is characterized by the presence of an amino group, a chlorobenzyl group, and a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea, which is then cyclized with methylthioacetonitrile under basic conditions to yield the desired pyrimidinecarbonitrile compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-[(2-bromobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile
  • 4-amino-2-[(2-fluorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile
  • 4-amino-2-[(2-iodobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile

Uniqueness

Compared to its analogs, 4-amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Properties

Molecular Formula

C13H11ClN4S2

Molecular Weight

322.8 g/mol

IUPAC Name

4-amino-2-[(2-chlorophenyl)methylsulfanyl]-6-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C13H11ClN4S2/c1-19-12-9(6-15)11(16)17-13(18-12)20-7-8-4-2-3-5-10(8)14/h2-5H,7H2,1H3,(H2,16,17,18)

InChI Key

UFNSFPPARNJVTQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1C#N)N)SCC2=CC=CC=C2Cl

Origin of Product

United States

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